molecular formula C18H34O3 B11929222 2-Hydroxyoleic acid;2-OHOA

2-Hydroxyoleic acid;2-OHOA

Cat. No.: B11929222
M. Wt: 298.5 g/mol
InChI Key: JBSOOFITVPOOSY-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyoleic acid is synthesized through a series of chemical reactions involving oleic acid. The synthetic route typically includes the hydroxylation of oleic acid to introduce a hydroxyl group at the second carbon position. This process involves the use of reagents such as LDA (lithium diisopropylamide) and DMPU (N,N’-dimethylpropyleneurea) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 2-Hydroxyoleic acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the use of advanced chemical reactors and purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of 2-Hydroxyoleic acid, which are studied for their enhanced biological activities .

Scientific Research Applications

2-Hydroxyoleic acid has a wide range of scientific research applications, including:

Mechanism of Action

2-Hydroxyoleic acid exerts its effects by activating sphingomyelin synthase, leading to significant changes in the lipid composition and structure of cell membranes. This activation results in the translocation of Ras to the cytoplasm and inactivation of Ras/MAPK, PI3K/Akt, and PKC/cyclin/CDK signaling pathways. These changes induce cell cycle arrest, cell differentiation, and programmed cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyoleic acid is unique due to its hydroxyl group at the second carbon position, which prevents rapid degradation through β-oxidation, consequently increasing its half-life compared to its non-hydroxylated analogue, oleic acid. This structural modification enhances its therapeutic potential and specificity in targeting cancer cell membranes .

Biological Activity

2-Hydroxyoleic acid (2-OHOA) is a synthetic derivative of oleic acid, notable for its potential as an anti-cancer therapeutic agent. Its biological activity primarily revolves around the modulation of cell membrane lipid composition, leading to significant effects on cancer cell behavior, particularly in glioma and other malignancies. This article delves into the mechanisms of action, research findings, and clinical implications of 2-OHOA, supported by data tables and case studies.

2-OHOA exerts its biological effects through several key mechanisms:

  • Membrane Lipid Modification : 2-OHOA activates sphingomyelin synthase 1 (SMS1), leading to an increase in sphingomyelin levels in cancer cell membranes. This alteration in lipid composition reduces membrane fluidity and affects signaling pathways such as the Ras/MAPK pathway, which is crucial for tumor proliferation .
  • Induction of Endoplasmic Reticulum (ER) Stress : Research shows that 2-OHOA induces ER stress and activates the unfolded protein response (UPR) in glioma cells, promoting autophagy and cell cycle arrest in the G2/M phase . This response is selective for cancer cells, as non-tumor cells like MRC-5 fibroblasts do not exhibit similar changes.
  • Impact on Mitochondrial Function : Studies indicate that 2-OHOA can uncouple oxidative phosphorylation in mitochondria, modulating their lipid composition and altering bioenergetics. This mechanism may contribute to its anti-cancer efficacy by disrupting energy production pathways in tumor cells .

In Vitro Studies

In vitro studies have demonstrated that 2-OHOA effectively induces apoptosis and autophagy in various glioma cell lines, including U118MG, SF-767, and 1321N1. The treatment leads to:

  • Increased expression of autophagy markers (LC3BI, LC3BII) and ER stress markers (CHOP, ATF4).
  • Arrest of the cell cycle at the G2/M phase with downregulation of cyclin B1 and Cdk1/Cdc2 proteins .

In Vivo Studies

Preclinical studies have shown promising results regarding the safety and efficacy of 2-OHOA:

  • A phase I clinical trial involving adult patients with high-grade gliomas indicated that 2-OHOA was well-tolerated with minimal toxicity. Some patients exhibited a partial response lasting over six months .
  • A pediatric phase I trial is currently investigating 2-OHOA's effectiveness against relapsed/refractory central nervous system tumors, building on its success in adult populations .

Clinical Trial Outcomes

The following table summarizes key findings from clinical trials involving 2-OHOA:

Study Population Dosage Outcome Duration
Phase I Trial (Adult)High-grade glioma4g/day (oral)Partial response in 1 patient; stable disease in othersUp to 30 months
Phase I Trial (Pediatric)CNS tumorsDose-escalation ongoingPreliminary safety assessments ongoingN/A

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-2-hydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9+

InChI Key

JBSOOFITVPOOSY-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)O

Origin of Product

United States

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